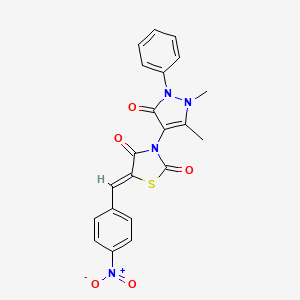

(Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its complex structure, which includes a thiazolidine-2,4-dione core, a pyrazole ring, and a nitrobenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione typically involves a multi-step process:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

Synthesis of Thiazolidine-2,4-dione: Thiazolidine-2,4-dione can be prepared by the reaction of thiourea with α-haloketones.

Condensation Reaction: The final step involves the condensation of the synthesized pyrazole and thiazolidine-2,4-dione with 4-nitrobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the thiazolidine-2,4-dione core.

Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the pyrazole and thiazolidine-2,4-dione rings.

Reduction: The major product is the corresponding amino derivative.

Substitution: Substituted derivatives at the benzylidene moiety.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Mécanisme D'action

The mechanism of action of (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiazolidine-2,4-dione core may interact with proteins involved in metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

Pioglitazone: Similar structure and used in the treatment of type 2 diabetes.

Troglitazone: Previously used as an antidiabetic agent but withdrawn due to safety concerns.

Uniqueness

(Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is unique due to the presence of the pyrazole ring and the nitrobenzylidene moiety, which confer distinct chemical and biological properties compared to other thiazolidinediones. These structural features may enhance its potential as a versatile compound in various scientific research applications.

Activité Biologique

The compound (Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a thiazolidine ring containing both sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. The presence of the pyrazole and nitrobenzylidene substituents enhances its potential biological activity. The synthesis typically involves multi-step organic reactions that allow for the incorporation of various functional groups to optimize activity.

Antidiabetic Activity

Thiazolidine derivatives are primarily recognized for their role as PPAR-γ agonists , which play a crucial role in glucose metabolism and insulin sensitivity. The compound has shown promising antidiabetic effects by improving insulin resistance through PPAR-γ activation, similar to other TZD analogues .

Antimicrobial Activity

Recent studies indicate that TZD derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis through targeting Mur ligases. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of thiazolidine derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This property is essential in mitigating oxidative stress-related diseases. The compound has shown a marked ability to reduce oxidative damage in cellular models .

Anticancer Activity

Emerging research highlights the anticancer potential of TZD derivatives. The compound has been investigated for its ability to inhibit human topoisomerases I and II, enzymes critical for DNA replication and repair. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells .

The biological activities of this compound can be attributed to several key mechanisms:

- PPAR-γ Activation : Enhances insulin sensitivity and regulates glucose metabolism.

- Inhibition of Mur Ligases : Disrupts bacterial cell wall synthesis leading to antimicrobial effects.

- Antioxidant Mechanism : Reduces oxidative stress by scavenging ROS.

- Topoisomerase Inhibition : Prevents cancer cell proliferation by interfering with DNA replication.

Case Studies

Several studies have illustrated the biological efficacy of this compound:

- Antidiabetic Study : A study demonstrated that administration of the compound in diabetic rat models resulted in significant reductions in blood glucose levels compared to control groups .

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at lower concentrations than traditional antibiotics .

- Anticancer Research : A recent investigation into its effects on MCF-7 cells revealed that treatment with the compound led to significant apoptotic cell death, suggesting its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S/c1-13-18(20(27)24(22(13)2)15-6-4-3-5-7-15)23-19(26)17(31-21(23)28)12-14-8-10-16(11-9-14)25(29)30/h3-12H,1-2H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRWVPBGUZKFNJ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.